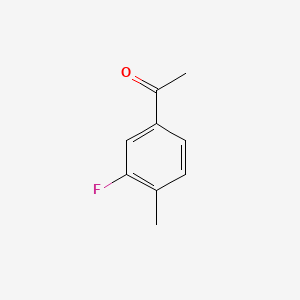

3'-Fluoro-4'-methylacetophenone

Description

Significance in Contemporary Chemical Science

The significance of 3'-Fluoro-4'-methylacetophenone in modern chemical science stems largely from the strategic incorporation of a fluorine atom into its molecular framework. The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's high electronegativity can alter a molecule's acidity, basicity, and dipole moment, while its small size allows it to often mimic a hydrogen atom, yet it can profoundly influence metabolic stability and binding affinity to biological targets. ontosight.ainih.gov Consequently, fluorinated compounds constitute a significant portion of modern pharmaceuticals. nih.gov

This compound serves as a versatile precursor for a variety of organic transformations. Its ketone functional group is reactive and allows for further chemical modifications, enabling the synthesis of novel bioactive molecules. smolecule.com Research on the related compound, 4'-Fluoro-3'-methylacetophenone, has shown its utility in synthesizing chalcones, which are precursors to flavonoids and other biologically important heterocyclic compounds. iajps.com These chalcones and their derivatives are investigated for a range of therapeutic applications. iajps.comossila.com

In addition to medicinal chemistry, this compound is a valuable research tool for studying reaction mechanisms involving fluorinated substances. smolecule.com Its applications also extend into material science, where the unique properties conferred by the fluoro and methyl groups could be harnessed to develop new polymers or other advanced materials with specific physical and chemical characteristics. smolecule.comchemimpex.com

Historical Context of Fluorinated Acetophenones in Research

The study of organofluorine compounds has a rich history, with the first synthesis of an aromatic compound with a fluorinated side chain reported by Frédéric Swarts in 1898. nih.gov However, the field of fluorine chemistry experienced a dramatic expansion during World War II, driven by the need for materials resistant to highly reactive fluorine compounds like uranium hexafluoride (UF₆) for the Manhattan Project. nih.gov This era spurred the development of new fluorination methods and the large-scale production of fluorocarbons, laying the groundwork for the diverse applications of fluorotechnology seen today in electronics, medicine, and materials. nih.govamericanchemistry.com

The parent molecule, acetophenone (B1666503), also has a history in scientific research, particularly in medicine. wikipedia.org In the late 19th and early 20th centuries, acetophenone was marketed under the brand name Hypnone as a hypnotic and anticonvulsant. wikipedia.org While its use has been superseded by more effective drugs, this early application highlights the long-standing interest in the biological activities of acetophenone derivatives. nih.gov The convergence of these two historical streams—the development of organofluorine chemistry and the study of acetophenone's biological effects—provides the context for the contemporary research interest in fluorinated acetophenones like this compound, which combine the structural features of both.

Scope and Research Imperatives

The primary research imperative for this compound is its continued use as a synthetic intermediate. A key area of investigation involves its application in the synthesis of chalcone (B49325) derivatives. iajps.comossila.com Chalcones, which are α,β-unsaturated ketones, are known to be precursors for various flavonoids and heterocyclic compounds with potential therapeutic value. iajps.com For instance, research on similar fluorinated acetophenones has led to the creation of pyrazole (B372694) derivatives, a class of compounds that includes anti-inflammatory drugs. ossila.com The synthesis of new chalcones from this compound and various aldehydes is a direct path to discovering novel molecules for drug development.

Future research will likely focus on several key areas:

Pharmaceutical Development : The compound will continue to be a key building block for creating new drug candidates. chemimpex.com Its structure is a valuable scaffold for introducing fluorine into more complex molecules to enhance their biological activity and metabolic profiles. smolecule.comchemimpex.com

Material Science : Exploration of its use in creating advanced materials, such as specialized polymers and coatings, remains a promising, though less documented, avenue of research. smolecule.comchemimpex.com

Agrochemicals : Like its applications in pharmaceuticals, it serves as a precursor for new agrochemicals, where the fluorine atom can enhance potency and stability. smolecule.comchemimpex.com

Process Chemistry : A common synthesis route for similar compounds is the Friedel-Crafts acylation. prepchem.com For example, 3-methyl-4-fluoroacetophenone is synthesized by reacting ortho-fluorotoluene with acetyl chloride in the presence of anhydrous aluminum chloride. prepchem.com Optimizing and developing efficient, high-yield synthetic routes to this compound and its derivatives is a continuous goal in process chemistry to ensure its availability for research and potential commercial applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMNMGLEJNLUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379101 | |

| Record name | 3'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42444-14-4 | |

| Record name | 3'-Fluoro-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3'-Fluoro-4'-methylacetophenone

The introduction of an acetyl group onto the 2-fluorotoluene (B1218778) ring system is most commonly accomplished via electrophilic aromatic substitution, with Friedel-Crafts acylation being the predominant method.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a robust and widely utilized method for the synthesis of aryl ketones. organic-chemistry.orgmasterorganicchemistry.comalfa-chemistry.com In the context of this compound, this reaction involves the treatment of 2-fluorotoluene with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. prepchem.comsmolecule.com

A common procedure involves dissolving 2-fluorotoluene and acetyl chloride in a suitable solvent like methylene (B1212753) chloride. prepchem.com A Lewis acid, most frequently anhydrous aluminum chloride (AlCl₃), is then added portion-wise while maintaining a low temperature, often with ice cooling, to control the exothermic reaction. prepchem.comyoutube.com The reaction mixture is stirred for a period to ensure complete conversion. The reaction is subsequently quenched, typically by adding it to dilute hydrochloric acid. prepchem.com An aqueous workup followed by washing with a basic solution, such as aqueous sodium carbonate, and drying over an anhydrous salt like sodium sulfate (B86663) affords the crude product. prepchem.com Purification is generally achieved through distillation under reduced pressure, yielding this compound in high purity. prepchem.com One reported synthesis using this method achieved a remarkable 98% yield. prepchem.com

The regioselectivity of the Friedel-Crafts acylation on 2-fluorotoluene is directed by the activating and ortho-, para-directing methyl group and the deactivating but ortho-, para-directing fluorine atom. The major product formed is the desired this compound, where acylation occurs at the position para to the methyl group and ortho to the fluorine atom. libretexts.org

Table 1: Representative Friedel-Crafts Acylation for the Synthesis of this compound

| Starting Material | Acylating Agent | Catalyst | Solvent | Yield | Reference |

| 2-Fluorotoluene | Acetyl Chloride | AlCl₃ | Methylene Chloride | 98% | prepchem.com |

| 2-Fluorotoluene | Acetic Anhydride | AlCl₃ | Toluene | - | alfa-chemistry.com |

| m-Fluorotoluene | Trichloroacetyl Chloride | Lewis Acid | - | - | google.com |

Data for illustrative purposes. Specific reaction conditions may vary.

Other Aromatic Acylation Reactions

While Friedel-Crafts acylation is the most prevalent method, other variations of aromatic acylation can also be employed for the synthesis of related acetophenones. For instance, the acylation of aromatic ethers with carboxylic acids in the presence of methanesulfonic acid on a graphite (B72142) surface has been reported as an improved procedure. organic-chemistry.org Additionally, the use of solid acid catalysts like zeolites, such as mordenite, has been explored for the acylation of anisole (B1667542) with acetic anhydride, demonstrating high selectivity and catalyst reusability. scirp.org Although not specifically documented for this compound, these alternative methods could potentially be adapted for its synthesis.

Another approach involves the use of milder Lewis acids or different acylating agents to improve reaction conditions and selectivity. The choice of catalyst and solvent can significantly influence the outcome of the reaction.

Advanced Synthetic Techniques for Derivatives

The ketone moiety of this compound serves as a synthetic handle for further molecular elaboration. A prominent example is its use in the Claisen-Schmidt condensation to generate chalcones, which are precursors to a wide array of biologically active heterocyclic compounds. iajps.comipindexing.com

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone. numberanalytics.comtaylorandfrancis.com This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). iajps.com

The base-catalyzed Claisen-Schmidt condensation is the most common method for chalcone synthesis. iajps.comresearchgate.net In a typical procedure, this compound and an appropriate aromatic aldehyde are dissolved in an alcoholic solvent, such as ethanol. iajps.com A strong base, like aqueous potassium hydroxide (B78521) or sodium hydroxide, is then added dropwise with stirring. iajps.comnih.gov The reaction mixture is often stirred at room temperature for an extended period, sometimes overnight, to ensure complete reaction. iajps.com The product is then precipitated by pouring the reaction mixture into crushed ice and acidifying with a dilute acid like hydrochloric acid. iajps.com The resulting solid chalcone is collected by filtration.

The choice of base can influence the reaction's efficiency. Studies on related systems have shown that lithium hydroxide can be a superior base, providing higher yields in some cases. nih.gov

Table 2: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Base | Solvent | General Outcome | References |

| This compound | Aromatic Aldehydes | aq. KOH | Ethanol | Formation of corresponding chalcones | iajps.comipindexing.com |

| 3-Fluoro-4-methoxy acetophenone (B1666503) | Isovanillin | LiOH, NaOH, KOH, Ba(OH)₂ | Methanol | LiOH gave the highest yield (90%) | nih.gov |

| Acetone | 4-Fluorobenzaldehyde | NaOH | Ethanol | Formation of dibenzalacetone analog | magritek.com |

This table provides examples of base-catalyzed Claisen-Schmidt condensations.

While less common, acid-catalyzed Claisen-Schmidt condensations offer an alternative synthetic route. Various acids, including protic acids like sulfuric acid and Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and aluminum chloride, can catalyze the reaction. nih.gov

In an acid-catalyzed process, the ketone and aldehyde are typically reacted in the presence of a stoichiometric or catalytic amount of the acid. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the chalcone. For example, the condensation of 4-hydroxy-3-methoxybenzaldehyde with diacetylbenzenes has been successfully achieved using concentrated sulfuric acid in ethanol. nih.gov While specific examples using this compound and BF₃·Et₂O are not prevalent in the provided context, this methodology remains a viable option for chalcone synthesis. The use of metal triflates, such as copper(II) triflate (Cu(OTf)₂), under microwave irradiation has also been reported as an efficient method for Claisen-Schmidt condensations. researchgate.net

Solvent-Free Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce pollution and simplify reaction procedures. The Friedel-Crafts acylation, a fundamental reaction for synthesizing aromatic ketones like this compound, can be effectively conducted under solvent-free conditions. This approach often involves the use of solid acid catalysts or microwave irradiation to facilitate the reaction.

One notable solvent-free method involves the acylation of aromatic compounds with carboxylic acids in the presence of trifluoroacetic anhydride and a catalyst like aluminum dodecatungstophosphate (AlPW12O40). researchgate.net This method is efficient under mild conditions. researchgate.net Another approach utilizes a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)3) for the acylation of fluorobenzene, demonstrating high selectivity and yield. sioc-journal.cnresearchgate.net The use of iodine-impregnated alumina (B75360) as a catalyst under microwave activation also provides a rapid and high-yielding route to chalcones, which are derivatives of acetophenones, without the need for a solvent. nih.gov

The Claisen-Schmidt condensation, a common method for synthesizing chalcones from acetophenones and aldehydes, can also be performed under solvent-free conditions. For instance, the condensation of o-hydroxy acetophenones with aromatic aldehydes using anhydrous potassium carbonate as a catalyst under microwave irradiation is an eco-friendly and efficient method. rasayanjournal.co.in Similarly, nanorod vanadatesulfuric acid has been used as a recyclable catalyst for the solvent-free synthesis of chalcones. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govanton-paar.com This technique has been successfully applied to the synthesis of various derivatives of this compound.

The synthesis of chalcones, key intermediates for various heterocyclic compounds, is significantly enhanced by microwave irradiation. The Claisen-Schmidt condensation of acetophenones and benzaldehydes can be carried out efficiently under microwave conditions. nih.govscholarsresearchlibrary.com For example, the reaction of 4-morpholinoacetophenone with substituted benzaldehydes under basic conditions is expedited by microwave heating. nih.gov Solvent-free microwave-assisted synthesis of chalcones using catalysts like iodine-alumina or fly ash:H2SO4 has also been reported, offering a green and rapid procedure. nih.govscholarsresearchlibrary.com

Furthermore, microwave assistance is not limited to chalcone synthesis. It has been effectively used for the synthesis of pyrazoline derivatives from chalcones and hydrazine (B178648) hydrate (B1144303). frontiersin.org The use of microwave irradiation in these syntheses aligns with the principles of green chemistry by reducing reaction times and often eliminating the need for harsh solvents. rasayanjournal.co.in

Synthesis of Pyrazole (B372694) and Pyrylium (B1242799) Derivatives

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including pyrazoles and pyrylium salts, which are known for their diverse biological activities and applications in materials science.

Pyrazole Derivatives: Pyrazoles are typically synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.govnih.gov First, this compound is converted to a chalcone via a Claisen-Schmidt condensation with an appropriate aldehyde. researchgate.netbenthamdirect.com This chalcone intermediate then reacts with hydrazine hydrate or substituted hydrazines to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. nih.govnih.gov A variety of catalysts, including sodium acetate (B1210297)/acetic acid, potassium hydroxide/ethanol, and microwave irradiation, can be employed for the synthesis of these pyrazole derivatives. nih.gov The reaction of chalcones with aryl hydrazides can also lead to pyrazole scaffolds through a Michael addition-cyclization reaction, which can be accelerated by ultrasonic irradiation. frontiersin.org

Pyrylium Derivatives: Pyrylium salts can be synthesized from acetophenones through condensation reactions. wikipedia.org A common method involves the reaction of two equivalents of an acetophenone with one equivalent of a benzaldehyde (B42025) in the presence of a strong acid like tetrafluoroboric acid. wikipedia.orgstackexchange.com Alternatively, pyrylium salts can be formed by reacting an acetophenone with an orthoformate, such as triethyl orthoformate, in the presence of an acid like perchloric acid or fluoroboric acid in acetic anhydride. researchgate.net A greener approach involves a two-pot synthesis where a chalcone is first prepared and then cyclized using a milder acid like methanesulfonic acid with a dehydrating agent. thieme-connect.com

Derivatization via Electrophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, although the acetyl group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the meta-position relative to itself. studyraid.comncert.nic.in

Common electrophilic substitution reactions for acetophenones include nitration and halogenation. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. studyraid.com The electron-withdrawing nature of both the acetyl and fluoro groups would direct the incoming nitro group to the positions meta to the acetyl group. However, the directing effects of the existing substituents (fluoro and methyl) must also be considered. In some cases of electron-rich disubstituted acetophenones, ipso substitution, where an existing substituent is replaced by the electrophile, can occur alongside the conventional reaction. researchgate.net

Friedel-Crafts acylation and alkylation are other examples of electrophilic aromatic substitution. ncert.nic.in However, the deactivated nature of the ring in this compound makes these reactions more challenging compared to benzene (B151609). scribd.com

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering pathways with higher efficiency, selectivity, and sustainability.

Synthesis of this compound: The primary catalytic method for synthesizing acetophenones is the Friedel-Crafts acylation. This reaction traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride. smolecule.com However, modern approaches focus on using catalytic amounts of more environmentally benign and reusable catalysts. Metal triflates, such as those of scandium or bismuth, have been shown to be effective catalysts for Friedel-Crafts acylation. nih.gov Heteropoly acids like aluminum dodecatungstophosphate are also efficient, water-tolerant Lewis acid catalysts for this transformation. researchgate.net A composite catalyst system of trifluoromethanesulfonic acid and a rare earth triflate can also be employed for the acylation of fluorinated aromatics. sioc-journal.cnresearchgate.net

Synthesis of Derivatives: Catalysts are extensively used in the derivatization of this compound, particularly in the synthesis of chalcones and pyrazoles.

Chalcone Synthesis: The Claisen-Schmidt condensation for chalcone synthesis is often catalyzed by bases like sodium hydroxide or potassium hydroxide. benthamdirect.com However, a variety of other catalysts have been developed to improve the reaction's efficiency and greenness. These include solid catalysts like fly ash:H2SO4, natural phosphates, and zeolites. scholarsresearchlibrary.combenthamdirect.com Nanorod vanadatesulfuric acid has also been reported as an efficient and reusable catalyst for the solvent-free synthesis of chalcones. researchgate.net

Pyrazole Synthesis: The subsequent cyclization of chalcones with hydrazine derivatives to form pyrazoles can also be catalyzed. Various catalysts, including sodium acetate in acetic acid and phosphotungstic acid, have been utilized to facilitate this reaction. nih.gov

Green Chemistry Principles in Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and promoting sustainable chemical manufacturing. These principles guide the development of cleaner and more efficient synthetic routes.

Several green strategies have been implemented in the synthesis of chalcones, which are key derivatives of this compound. These include the use of environmentally friendly catalysts and solvent-free reaction conditions. For instance, the Claisen-Schmidt condensation can be performed using eco-friendly catalysts like reduced graphene oxide (RGO) and ZnO nanoparticles. frontiersin.org The use of water as a solvent or performing the reaction under solvent-free conditions further enhances the greenness of the synthesis. benthamdirect.com

Microwave-assisted synthesis is another green technique that significantly reduces reaction times and energy consumption. frontiersin.org The synthesis of chalcones and their subsequent conversion to pyrazolines have been successfully achieved using microwave irradiation, often in the absence of a solvent. nih.govfrontiersin.org Furthermore, the use of recyclable catalysts, such as nanorod vanadatesulfuric acid, aligns with the green chemistry principle of waste prevention. researchgate.net A mild, eco-friendly route for synthesizing pyrylium salts using methanesulfonic acid and an aqueous workup for purification also represents a significant step towards a greener process. thieme-connect.com

Reactivity and Reaction Mechanisms

Influence of Fluorine Substitution on Reactivity

The presence of a fluorine atom at the 3'-position significantly impacts the chemical reactivity of 3'-Fluoro-4'-methylacetophenone. Fluorine is the most electronegative element, and its substitution on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine also possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+R), which is generally weaker than its inductive effect.

This duality influences several aspects of reactivity:

Enhanced Electrophilicity: The strong inductive withdrawal of electrons by fluorine increases the partial positive charge on the carbonyl carbon of the acetophenone (B1666503) moiety. This enhances the molecule's electrophilic character, making it more susceptible to nucleophilic attack at the carbonyl group.

Nucleophilic Aromatic Substitution: While C-F bonds are generally strong, the deactivating nature of the acetyl group can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than for rings bearing multiple strong electron-withdrawing groups.

Altered Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the α-hydrogens on the methyl group of the acetyl moiety, facilitating enolate formation in base-catalyzed reactions.

Conformational Effects: In some isomers, such as 2'-fluoro-substituted acetophenones, fluorine substitution can dictate a strong preference for an s-trans conformation due to repulsion between the polar fluorine and oxygen atoms. This conformational lock can influence how the molecule interacts with reagents and catalysts.

Table 1: Influence of Fluorine on Reactivity

| Reaction Type | Influence of Fluorine Substitution | Reference |

|---|---|---|

| Nucleophilic Attack at Carbonyl | Enhances the electrophilicity of the carbonyl carbon, increasing reactivity. | |

| Electrophilic Aromatic Substitution | Deactivates the ring through its strong inductive effect, slowing the reaction rate. | |

| Enolate Formation | Increases the acidity of α-hydrogens, facilitating enolate formation. | |

| Nucleophilic Aliphatic Substitution (at a fluorinated carbon) | Generally hinders the rate of SN2 reactions due to electrostatic repulsion. |

Reaction Mechanisms of Key Transformations

This compound serves as a key starting material for various chemical transformations, each proceeding through a distinct reaction mechanism.

Chalcones are synthesized from acetophenones and benzaldehydes via a base-catalyzed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. This reaction is particularly relevant as chalcones are precursors to flavonoids and other important heterocyclic compounds. The mechanism involves two main stages: aldol addition and subsequent dehydration.

The mechanism proceeds as follows:

Enolate Formation: A base, typically a hydroxide (B78521) like potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). This results in the formation of a β-hydroxy ketone intermediate, also known as an aldol addition product.

Dehydration: The aldol addition product is then dehydrated, often with gentle heating, to form the final chalcone (B49325). This elimination reaction is driven by the formation of a stable, conjugated α,β-unsaturated ketone system. Kinetic studies have suggested that this dehydration step is often the rate-limiting step of

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like 3'-Fluoro-4'-methylacetophenone. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

¹H NMR Analysis and Proton Chemical Shifts

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The methyl protons of the acetyl group and the methyl group on the aromatic ring each appear as a distinct singlet. The deshielding effect of the electronegative fluorine atom influences the chemical shifts of adjacent protons. libretexts.org

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.20-7.80 | Multiplet |

| Acetyl CH₃ | ~2.55 | Singlet |

| Ring CH₃ | ~2.40 | Singlet |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Analysis and Carbon Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at a high chemical shift (downfield). The carbon atom bonded to the fluorine atom shows a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. oregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~196.5 |

| C-F | ~162.0 (d, ¹JCF) |

| Aromatic C-H | 115-135 |

| Aromatic C (quaternary) | 130-140 |

| Acetyl CH₃ | ~26.5 |

| Ring CH₃ | ~21.0 |

Note: 'd' denotes a doublet due to C-F coupling. Specific chemical shifts can vary slightly.

Advanced NMR Techniques (e.g., HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.org In the context of this compound, an HMBC experiment would show correlations between the acetyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon. It would also show correlations between the ring methyl protons and the aromatic carbons to which they are attached and the neighboring carbons, thus confirming the connectivity of the molecule. libretexts.org This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra, especially for the substituted aromatic ring. libretexts.orgnih.govarxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ketone group. Additionally, C-H stretching vibrations for both the aromatic ring and the methyl groups are present, along with C=C stretching vibrations characteristic of the aromatic ring. The C-F bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1685 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| C-F Stretch | 1100-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic ring and the carbonyl group. studyraid.comyoutube.com The conjugated system formed by the benzene (B151609) ring and the carbonyl group leads to strong absorption in the UV region. libretexts.org The presence of substituents like the fluorine and methyl groups can cause a slight shift in the wavelength of maximum absorption (λmax) compared to unsubstituted acetophenone (B1666503). researchgate.netresearchgate.net

The primary electronic transitions observed are:

π→π transition:* Associated with the benzene ring, this is a high-energy transition resulting in a strong absorption band. researchgate.netstackexchange.com

n→π transition:* This transition involves the non-bonding electrons of the carbonyl oxygen moving to a π* antibonding orbital. It is a lower energy transition and appears as a weaker absorption band or a shoulder on the main absorption peak. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. utexas.edu The mass spectrum of this compound (C₉H₉FO) would show a molecular ion peak [M]⁺ corresponding to its molecular weight (152.17 g/mol ). scbt.com

A common fragmentation pathway for acetophenones is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent methyl group breaks, leading to the formation of a stable acylium ion. libretexts.orgcsbsju.edu Another significant fragmentation involves the loss of the acetyl group.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Identity |

| [C₉H₉FO]⁺ | 152 | Molecular Ion |

| [C₈H₆FO]⁺ | 137 | [M - CH₃]⁺ |

| [C₇H₆F]⁺ | 109 | [M - COCH₃]⁺ |

| [CH₃CO]⁺ | 43 | Acetyl cation |

The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of the compound. youtube.commiamioh.edu

LC/TOF-MS

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS) is a powerful technique for the analysis of chemical compounds. While specific application notes for this compound are not detailed in publicly available literature, the general methodology is highly applicable. The process involves introducing the sample into a liquid chromatograph for separation, followed by ionization and analysis in a TOF mass spectrometer.

The TOF analyzer measures the mass-to-charge ratio (m/z) of ions by timing how long they take to travel a fixed distance. This allows for very accurate mass determination, which is crucial for confirming the elemental composition of the molecule. A typical UPLC-Q-TOF-MS system would operate with an electrospray ionization (ESI) source in positive ion mode. frontiersin.org

Table 1: General UPLC-Q-TOF-MS Instrumental Parameters

| Parameter | Typical Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | ~2.5 kV |

| Sample Cone Voltage | ~30 V |

| Desolvation Temperature | ~450°C |

| Desolvation Gas Flow | ~900 L/h |

| Source Temperature | ~80°C |

| Mass Range | m/z 100-1000 |

For this compound (Molecular Formula: C₉H₉FO, Molecular Weight: 152.17), high-resolution mass spectrometry would be expected to yield a highly accurate mass measurement of the molecular ion [M+H]⁺, confirming its elemental formula.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like acetophenone derivatives. The sample is vaporized and separated by gas chromatography before being introduced to the mass spectrometer. This method is used for both identification and quantification. researchgate.net

In the mass spectrometer, typically using electron impact (EI) ionization, the molecule undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. For this compound, the fragmentation is predictable based on the rules governing ketone fragmentation. libretexts.org

Table 2: Predicted Key Fragmentation Ions in GC-MS of this compound

| m/z | Ion Structure | Description |

| 152 | [C₉H₉FO]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₆FO]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group (M-15) |

| 109 | [C₇H₆F]⁺ | Loss of an acetyl radical (•COCH₃) (M-43) |

The relative abundances of these fragments provide definitive structural information.

EIMS

Electron Ionization Mass Spectrometry (EIMS) is the ionization technique most commonly used in GC-MS. When molecules are bombarded with high-energy electrons (typically 70 eV), they form a radical cation (the molecular ion) which then undergoes characteristic fragmentation.

For this compound, the primary fragmentation pathways in EIMS would involve cleavage of the bonds adjacent to the carbonyl group, which are particularly susceptible to breaking. The most significant fragmentations are alpha-cleavages, leading to the loss of the methyl group or the entire acetyl group, as detailed in the GC-MS section above. libretexts.org The molecular ion peak, while potentially of lower intensity, is crucial for determining the molecular weight.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the electron density map can be calculated, revealing the exact positions of atoms, bond lengths, and bond angles.

As of the latest literature review, a specific crystal structure for this compound has not been deposited in public crystallographic databases. apolloscientific.co.uk Were a suitable single crystal to be grown, this technique could provide unambiguous confirmation of its solid-state structure and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from reactants, byproducts, or isomers.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine purity. libretexts.orgwisc.edu The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. utexas.edu

For a moderately polar compound like this compound, a standard silica gel plate (Silica Gel 60 F₂₅₄) would be used. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), serves as the mobile phase. The compound is spotted on the plate, which is then placed in a developing chamber. The separation is visualized under UV light, and the retention factor (Rf) is calculated. libretexts.org

Table 3: General TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel coated on aluminum or glass plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate) |

| Visualization | UV light (254 nm) |

The Rf value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature).

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds. fishersci.catcichemicals.com Commercial suppliers of this compound often specify a purity of ≥97% or ≥98%, as determined by GC analysis. sigmaaldrich.comfishersci.no

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 4: Typical GC System for Purity Analysis

| Component | Specification |

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | A temperature gradient to ensure separation of impurities |

The result is a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate its percentage purity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a versatile tool for predicting a wide range of properties, including molecular geometries, vibrational frequencies, and the energies of electronic states. researchgate.netresearchgate.net DFT calculations can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining activation energies. tum.de For aromatic ketones like 3'-Fluoro-4'-methylacetophenone, DFT can be employed to understand how the fluoro and methyl substituents on the phenyl ring influence the reactivity of the acetyl group.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its behavior. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will have opposing effects on the electron density of the aromatic ring and the carbonyl group. DFT calculations could precisely quantify these effects, providing insights into the regioselectivity and stereoselectivity of reactions involving this compound.

In a broader context, DFT has been successfully used to study the electronic structure of similar compounds. For example, a study on 3'-(trifluoromethyl)acetophenone (B147564) utilized DFT at the B3LYP/6-311++G(d,p) level of theory to analyze its spectroscopic properties and quantum chemical parameters. researchgate.net Such studies provide a framework for how the electronic properties of this compound could be similarly investigated.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of chemical bonding in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. science.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it is easier to excite an electron from the HOMO to the LUMO. science.gov For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the methyl group, while the LUMO would be centered on the electron-deficient carbonyl group and the fluorine-substituted carbon atom.

Table 1: Hypothetical Molecular Orbital Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates a propensity to donate electrons. |

| LUMO Energy | Relatively low | Indicates a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| HOMO Localization | Aromatic ring, methyl group | Site of electrophilic attack. |

| LUMO Localization | Carbonyl group, C-F bond | Site of nucleophilic attack. |

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein or nucleic acid). These methods are pivotal in drug discovery and design.

Ligand-Protein Interactions (e.g., Enzyme Inhibition)

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comscienceopen.com This information is critical for understanding the mechanism of enzyme inhibition, where a molecule binds to an enzyme and decreases its activity. researchgate.netnih.gov The fluorine atom in this compound can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of an enzyme, potentially leading to its inhibition. researchgate.net

For example, in the context of enzyme inhibition, the carbonyl group of this compound could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. mdpi.com The specific interactions would depend on the topology and chemical nature of the enzyme's active site. Computational studies on other fluorinated compounds have demonstrated their potential as enzyme inhibitors, suggesting that this compound could be a candidate for such applications. researchgate.net

Prediction of Binding Affinities

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand to a protein. tum.de Binding affinity is a measure of the strength of the interaction between the ligand and its target. Higher binding affinity often correlates with greater potency of an inhibitor.

Various scoring functions are used in molecular docking programs to rank different binding poses and predict binding affinities. These functions take into account factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. While no specific binding affinity predictions for this compound are published, the methodology is well-established. For a hypothetical interaction with a target enzyme, the predicted binding affinity would provide a quantitative measure of its potential inhibitory effect.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Target Protein

| Parameter | Predicted Value | Interpretation |

| Docking Score (kcal/mol) | -7.5 | A favorable binding energy, suggesting a stable interaction. |

| Key Interacting Residues | Tyr84, Phe293, Arg120 | Indicates specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond, π-π stacking, hydrophobic | Elucidates the nature of the binding forces. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate chemical structure with activity. mdpi.comnih.gov

For a series of acetophenone (B1666503) derivatives, a QSAR model could be developed to predict their biological activity based on various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

In the case of this compound, the presence and position of the fluoro and methyl groups are critical determinants of its activity. A computational SAR study could systematically explore how variations in these substituents affect the compound's interaction with a biological target. For instance, moving the fluorine atom to a different position on the ring or replacing the methyl group with other alkyl groups would likely alter the binding affinity and efficacy. Such studies are invaluable for optimizing lead compounds in drug discovery. nih.gov

Limited Publicly Available Research on the Conformational Analysis and Steric Effects of this compound

While research exists on structurally similar molecules, such as 4-methylacetophenone, this information does not provide the specific data required for a thorough analysis of the 3'-fluoro-4'-methyl substituted variant. Computational chemistry and theoretical studies are highly specific to the unique electronic and steric properties of a molecule, and therefore, direct extrapolation from analogous compounds would not be scientifically rigorous.

Studies on related acetophenone derivatives often employ methods like Density Functional Theory (DFT) calculations and microwave spectroscopy to determine rotational barriers of the acetyl and methyl groups, as well as to identify the most stable conformers. For instance, research on 4-methylacetophenone has detailed the potential energy barriers for the internal rotation of both the ring-bound methyl group and the acetyl methyl group. aip.orgnih.gov These studies provide a framework for how such an analysis would be conducted for this compound.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of published research from which to draw this information. As no such specific studies were identified, it is not possible to provide an in-depth and scientifically accurate article on the computational chemistry and theoretical studies of this compound at this time.

Advanced Applications and Research Frontiers

Role as a Key Intermediate in Pharmaceutical Development

3'-Fluoro-4'-methylacetophenone has established itself as a crucial intermediate in the multifaceted world of pharmaceutical development. chemimpex.combldpharm.com Its status as a fluorinated building block allows chemists to introduce fluorine into larger molecules, a strategy often employed to enhance a drug's metabolic stability and binding affinity. chemimpex.com The compound's versatile nature is evident in its application across various stages of drug discovery and synthesis, from initial design to the creation of active pharmaceutical ingredients (APIs). ossila.com

Precursor for Analgesics and Anti-inflammatory Agents

A significant area of application for this compound is in the synthesis of compounds with pain-relieving and anti-inflammatory properties. Research has identified it as an important intermediate in the development of analgesics and anti-inflammatory drugs. chemimpex.com The core structure of this acetophenone (B1666503) is utilized to construct more complex molecules that can interact with biological targets responsible for pain and inflammation. For instance, related fluorinated acetophenones are used to prepare chalcone (B49325) derivatives, which in turn can be converted into pyrazole (B372694) derivatives like the well-known anti-inflammatory drug, celecoxib (B62257). ossila.com

Building Block for Bioactive Molecules and Drug Candidates

The compound serves as a fundamental building block for a wide array of bioactive molecules and potential drug candidates. chemimpex.com Its reactive ketone group provides a site for numerous chemical modifications, enabling the construction of diverse molecular frameworks. smolecule.com This adaptability makes it a valuable asset for chemists aiming to create novel compounds with specific pharmacological profiles. chemimpex.com The presence of the fluorine atom, in particular, enhances its reactivity and utility as an intermediate for synthesizing various bioactive molecules. chemimpex.com

Applications in Medicinal Chemistry

In the broader field of medicinal chemistry, this compound is a compound of considerable interest. Its structural features are desirable for creating new therapeutic agents.

The specific substitution pattern of this compound is instrumental in designing molecules with enhanced biological activity. chemimpex.com The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical factors in how a drug interacts with its target in the body. This strategic use of fluorine can lead to compounds with improved potency and better pharmacokinetic properties. chemimpex.comsmolecule.com

While direct application of this compound in the synthesis of SARS-CoV-2 antivirals is not yet widely documented, the structural motifs it contains are relevant to the field. Antiviral research often focuses on developing inhibitors for viral enzymes, such as proteases. nih.gov For instance, the development of potent antivirals has explored various molecular structures that can effectively block viral replication. scitechdaily.com The search for effective treatments for viruses like SARS-CoV-2 has spurred investigations into a wide range of chemical compounds and drug repurposing. elsevierpure.comfrontiersin.org

Research has shown that fluorinated acetophenones and their derivatives can possess antimicrobial and antifungal properties. smolecule.com The core structure of this compound is a valuable starting point for creating novel chalcones, which are α,β-unsaturated ketones known for their extensive pharmacological properties, including antimicrobial and antifungal action. nih.gov Studies have demonstrated that fluorine-substituted chalcone analogs can exhibit moderate to potent activity against various pathogenic bacteria and fungi. nih.gov For example, certain fluoro-substituted chalcone derivatives have shown antifungal activities comparable to the reference drug fluconazole. nih.gov Furthermore, the core structure is related to intermediates used in the synthesis of established antibiotics like Linezolid, which is effective against serious gram-positive bacterial infections. researchgate.netepo.orgresearchgate.net

Data Tables

Compound Properties: this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 42444-14-4 | bldpharm.comscbt.comindofinechemical.com |

| Molecular Formula | C₉H₉FO | scbt.comindofinechemical.com |

| Molecular Weight | 152.17 g/mol | scbt.comindofinechemical.com |

| Synonyms | 1-(3-Fluoro-4-methylphenyl)ethanone | smolecule.com |

| Purity | ≥97% | indofinechemical.com |

| Physical Form | Solid | smolecule.com |

Summary of Research Applications

| Research Area | Finding | Source(s) |

|---|---|---|

| Pharmaceutical Intermediate | Serves as a key intermediate and building block for synthesizing pharmaceuticals and bioactive molecules. | chemimpex.combldpharm.com |

| Analgesic/Anti-inflammatory | Used as a precursor in the development of analgesics and anti-inflammatory agents. | chemimpex.com |

| Medicinal Chemistry | The fluorine substituent is used to design compounds with enhanced biological activity and reactivity. | chemimpex.comsmolecule.com |

| Antimicrobial Research | Serves as a precursor for chalcones and other derivatives that exhibit antibacterial and antifungal properties. | smolecule.comnih.gov |

Anticancer and Antiproliferative Studies

Derivatives of this compound are significant subjects of anticancer research, primarily through the synthesis of chalcone analogues. Chalcones are well-regarded as promising scaffolds for anticancer agents due to their ability to induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit tumor cell proliferation across various cancer types. Current time information in Bangalore, IN.nih.govugm.ac.idnih.gov The synthesis typically involves a Claisen-Schmidt condensation between this compound and various substituted benzaldehydes to create a library of chalcones.

Research has shown that chalcones with specific substitutions exhibit potent cytotoxicity against numerous human cancer cell lines. For instance, studies on chalcones with substitution patterns similar to those derived from this compound have demonstrated significant antiproliferative effects. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. While direct studies originating from this compound are specific, the broader class of fluorinated and methylated chalcones shows considerable promise. For example, certain chalcone derivatives have shown high cytotoxicity in cell lines for breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancers, with IC₅₀ values often in the low micromolar range. nih.govnih.govmdpi.com

The mechanism of action for these compounds often involves the induction of apoptosis through both intrinsic and extrinsic pathways, which can be triggered by an increase in intracellular reactive oxygen species (ROS). nih.gov

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Derivative | MCF-7 (Breast) | 3.44 ± 0.19 | nih.gov |

| Chalcone Derivative | HepG2 (Liver) | 4.64 ± 0.23 | nih.gov |

| Chalcone Derivative | HCT116 (Colon) | 6.31 ± 0.27 | nih.gov |

| 2-Hydroxy-3-nitro-5-methylchalcone | Jurkat (Leukemia) | 6.1 - 8.9 | nih.gov |

| Indolyl Chalcone | PC-3 (Prostate) | 0.017 | mdpi.com |

| Phenolic Chalcone | HCT116 (Colon) | ~3.0 | mdpi.com |

This table presents a selection of IC₅₀ values for chalcone derivatives structurally related to those synthesized from this compound, illustrating their potent anticancer activity.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of compounds derived from this compound is another significant area of investigation. Chalcones synthesized from this precursor can be further cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazoline derivatives. nih.gove-journals.in Pyrazolines are a well-established class of heterocyclic compounds known to possess potent anti-inflammatory, analgesic, and antipyretic properties. nih.govnih.gov

The anti-inflammatory activity of these derivatives is often evaluated in vivo using models such as carrageenan-induced paw edema in rats. nih.gov In these studies, the synthesized compounds have demonstrated a significant reduction in inflammation, with some derivatives showing efficacy comparable to or even exceeding that of standard anti-inflammatory drugs like celecoxib or phenylbutazone. nih.gov For example, a fluorinated chalcone derivative was found to have anti-inflammatory activity comparable to dexamethasone (B1670325) in a cotton pellet-induced granuloma model in rats. researchgate.net

The mechanism of this anti-inflammatory action is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, or the suppression of inflammatory mediators. nih.govnih.gov Furthermore, many chalcones and their derivatives exhibit antioxidant activity, which contributes to their anti-inflammatory effects by scavenging free radicals that can perpetuate the inflammatory response. nih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

| Fluorinated Chalcones | Anti-inflammatory | Activity found to be comparable to dexamethasone in a rat model. | researchgate.net |

| Pyrazolines | Anti-inflammatory | Some derivatives showed higher inhibition of edema than standard drugs. | nih.gov |

| Pyrazolines | Anti-lipid Peroxidation | Compounds showed high activity (78-100%) in inhibiting lipid peroxidation. | nih.gov |

| Chalcones | Lipoxygenase Inhibition | Fluorinated chalcones demonstrated potent 5-lipoxygenase inhibition. | nih.gov |

Enzyme Inhibition Studies (e.g., PDI, Xanthine (B1682287) Oxidase)

Derivatives of this compound, particularly fluorinated chalcones, have been identified as potent inhibitors of various enzymes, with xanthine oxidase (XO) being a key target. nih.govnih.gov Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overactivity of this enzyme leads to hyperuricemia, a condition that is a primary cause of gout. nih.govresearchgate.net

Chalcone derivatives have emerged as a promising class of non-purine XO inhibitors, offering an alternative to traditional drugs like allopurinol. nih.govscilit.com In vitro studies have demonstrated that certain synthetic chalcones exhibit potent XO inhibitory activity, with some compounds showing significantly lower IC₅₀ values than allopurinol. nih.gov Structure-activity relationship (SAR) analyses indicate that the substitution pattern on the aromatic rings of the chalcone is critical for its inhibitory potency. For example, the presence and position of hydroxyl groups can greatly influence the compound's ability to bind to the active site of the enzyme. nih.gov The development of these chalcone-based inhibitors represents a promising therapeutic strategy for managing gout and other conditions associated with hyperuricemia. nih.govresearchgate.net While specific research into Protein Disulfide Isomerase (PDI) inhibition by these exact derivatives is less documented, the general reactivity of the chalcone scaffold suggests potential for interaction with various enzymatic targets.

| Compound | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |

| Chalcone Derivative 15b | Xanthine Oxidase | 0.121 | 27.47-fold more potent than Allopurinol | nih.gov |

| Allopurinol (Standard) | Xanthine Oxidase | 3.324 | - | nih.gov |

| Sappanchalcone Derivative 13 | Xanthine Oxidase | 2.4 | Comparable to Allopurinol | scilit.com |

| Allopurinol (Standard) | Xanthine Oxidase | 2.5 | - | scilit.com |

Antiparasitic Activity

The fight against parasitic diseases has also benefited from research into derivatives of this compound. Chalcones synthesized via Claisen-Schmidt condensation serve as precursors for compounds tested against a range of parasites. mdpi.comnih.gov

Studies have evaluated series of chalcone derivatives for their antiprotozoal activity against parasites such as Phytomonas serpens (a plant trypanosomatid), Leishmania amazonensis (the causative agent of leishmaniasis), and Acanthamoeba polyphaga. nih.gov Results have shown that specific substitutions on the chalcone rings are crucial for activity. For example, a chalcone derivative bearing a naphthyl group was found to have an IC₅₀ of 1.59 µM against P. serpens and 11.49 µM against L. amazonensis. nih.gov The introduction of fluorine atoms into the structure of potential drug candidates is a known strategy to enhance metabolic stability and antiparasitic efficacy. mdpi.comnih.gov Additionally, other heterocyclic systems derived from chalcones, such as pyrido Current time information in Bangalore, IN.ugm.ac.idthiazin-4-ones, have been tested against Trypanosoma brucei, the parasite responsible for Human African Sleeping Sickness, with some compounds showing strong inhibition of parasite growth. mdpi.com

| Derivative | Target Parasite | IC₅₀ (µM) | Reference |

| Chalcone with Naphthyl Group | Phytomonas serpens | 1.59 | nih.gov |

| Chalcone with Naphthyl Group | Leishmania amazonensis | 11.49 | nih.gov |

Neuropharmacological Applications (e.g., Anxiolytic-like, Antidepressant-like, Antinociceptive effects)

The versatility of the chalcone and pyrazoline scaffolds derived from this compound extends to the field of neuropharmacology. Chalcones themselves have been associated with a wide range of effects on the central nervous system, including analgesic (antinociceptive), sedative, and anti-convulsant activities. mdpi.com

More specifically, pyrazoline derivatives, which are readily synthesized from chalcones, have been a focus of research for their potential antidepressant, anxiolytic, and analgesic effects. e-journals.innih.gov For example, certain pyrazoline series have been screened for their analgesic activity, demonstrating the potential to develop new pain management therapies. nih.gov The exploration of these heterocyclic compounds offers a pathway to novel drugs for treating a variety of neurological and psychiatric disorders.

Utility in Organic Synthesis and Fine Chemical Production

Beyond its role as a gateway to bioactive molecules, this compound is a valuable building block in organic synthesis and the production of fine chemicals. mdpi.com Its fluorinated aromatic ketone structure makes it an excellent intermediate for introducing specific functional groups into more complex molecular frameworks, a critical aspect of both academic and industrial chemical synthesis.

Synthesis of Complex Organic Molecules

The primary reaction that highlights the utility of this compound is the Claisen-Schmidt condensation. mdpi.comnumberanalytics.comwikipedia.org This base-catalyzed reaction involves the condensation of an aromatic ketone (this compound) with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgmagritek.com This process efficiently yields α,β-unsaturated ketones, namely chalcones. numberanalytics.com

This reaction is foundational because the resulting chalcones are not merely endpoints but are highly versatile intermediates themselves. The reactive keto-ethylenic group (–CO–CH=CH–) within the chalcone structure is susceptible to a variety of chemical transformations, allowing for the synthesis of a vast number of heterocyclic compounds. researchgate.net As discussed previously, reacting these chalcones with hydrazine and its derivatives leads to the formation of pyrazolines, a class of five-membered heterocyclic compounds with significant pharmacological importance. nih.gove-journals.in This two-step synthesis pathway—Claisen-Schmidt condensation followed by cyclization—is a robust and efficient method for creating complex and biologically relevant molecules from the relatively simple this compound precursor.

Agrochemical Synthesis

In the field of agrochemical research, this compound serves as a key starting material for the development of new active ingredients. While the closely related 4-methylacetophenone is a well-established intermediate in the agrochemical and pharmaceutical industries, researchgate.netnih.gov the introduction of a fluorine atom onto the phenyl ring is a common strategy to enhance the biological efficacy of a molecule. Fluorine's high electronegativity can alter a molecule's acidity, lipophilicity, and metabolic stability, potentially leading to agrochemicals with improved potency, better plant uptake, and enhanced resistance to degradation.

Researchers utilize this compound in the synthesis of more complex structures for agrochemicals and fine chemicals, leveraging its distinct properties to create compounds with heightened biological activity. rsc.orgsigmaaldrich.com Its structure allows for the introduction of specific functional groups into larger molecular frameworks, making it a valuable asset in the design of novel pesticides and herbicides.

Dye and Pigment Formulation

The stability and reactivity of this compound make it a useful intermediate in the production of dyes and pigments. rsc.orgsigmaaldrich.com Its primary role is as a precursor in the synthesis of chalcones, which are α,β-unsaturated ketones known for their chromophoric and fluorescent properties. researchgate.net

The synthesis typically involves a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes. rsc.orgnih.gov The resulting chalcone derivatives possess a conjugated π-electron system that extends across both aromatic rings, which is responsible for their ability to absorb and emit light, leading to color and fluorescence. rsc.orgpolymerinnovationblog.com The specific substituents on the chalcone structure, originating from the acetophenone precursor, can tune the photophysical properties, allowing for the formulation of dyes and pigments with specific, vibrant colors and fluorescent characteristics. rsc.orgsigmaaldrich.comresearchgate.net

Emerging Applications in Material Science

The research frontier for this compound is rapidly expanding into material science, where its unique combination of functional groups is being explored for the development of advanced materials with novel properties.

Polymers and Coatings

This compound is recognized as a material building block for polymer science. It can be used as a monomer or a modifying agent to create fluorinated polymers and coatings. The incorporation of fluorine into a polymer backbone is a well-established method for imparting a range of desirable properties, including high thermal stability, chemical inertness, and low surface energy (leading to hydrophobicity and oleophobicity). The mechanochemical synthesis of fluorinated polyacetylenes, for instance, highlights the scientific interest in creating novel fluoropolymers that are inaccessible by other means. sigmaaldrich.com By using this compound as a starting point, researchers can design and synthesize specialty polymers for applications requiring robust performance under harsh conditions.

Photosensitizers and Photoinitiators

The acetophenone moiety is a well-known chromophore that can absorb UV light and initiate chemical reactions, a property that is central to its use in photochemistry. Acetophenone and its derivatives are common components of photoinitiator systems, which are used to trigger polymerization in applications like UV-curable coatings, inks, and adhesives. nih.govnih.gov These systems can be classified as Type I (unimolecular cleavage) or Type II (bimolecular hydrogen abstraction). nih.govmdpi.com

Research into fluorinated photoremovable protecting groups based on structures related to acetophenone demonstrates that the introduction of fluorine atoms can significantly influence the photophysical and photochemical properties of the molecule. nih.gov The fluorine substituent on the this compound ring can modulate the absorption spectrum and the lifetime of the excited triplet state, which are critical parameters for the efficiency of a photoinitiator. nih.gov This opens up possibilities for developing novel photoinitiators with tailored properties for specific photopolymerization applications. researchgate.netfishersci.no

Sensor Materials

A significant emerging application for this compound is in the synthesis of fluorescent chemosensors. Chalcones, which are readily synthesized from this compound, are excellent candidates for designing new sensors for detecting specific ions and molecules. sigmaaldrich.comrsc.org The underlying principle involves a change in the chalcone's fluorescence properties upon binding to a target analyte.

Chalcone-based fluorescent probes have been developed for detecting various species, from metal ions like Cu²⁺ to thiophenols in water samples and living cells. rsc.orgpolymerinnovationblog.com The synthesis of fluorinated chalcones is of particular interest, as the fluorine atom can enhance the molecule's photophysical properties and biological stability. polymerinnovationblog.comtcichemicals.com Therefore, this compound serves as a crucial starting block for creating a new generation of highly sensitive and selective fluorescent sensors for environmental and biological monitoring. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, this compound is considered a building block for OLED materials. nih.gov The development of high-performance OLEDs relies on the design of novel organic molecules with specific electronic and photophysical properties. Fluorinated aromatic ketones are used in the synthesis of electroactive materials for these devices.

The compound can be used to construct larger, more complex molecules that function as emitters or hosts in the emissive layer of an OLED. The introduction of a fluorine atom is a key strategy in OLED material design as it can modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for controlling the emission color and improving charge injection and transport, which ultimately leads to higher device efficiency and stability. The use of this compound allows for the creation of new blue fluorescent emitters, which are particularly sought after for display and lighting applications.

Data Tables

Interactive Data Table of Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | researchgate.net |

| CAS Number | 42444-14-4 | researchgate.net |

| Molecular Formula | C₉H₉FO | researchgate.net |

| Molecular Weight | 152.17 g/mol | researchgate.net |

| Synonyms | 1-(3-fluoro-4-methylphenyl)ethanone | nih.gov |

| 4-Acetyl-2-fluorotoluene |

Research Findings on Chalcone Synthesis

The following table summarizes a typical Claisen-Schmidt condensation reaction using a fluorinated acetophenone to produce chalcones, which are precursors for many of the applications discussed.

| Reactant 1 | Reactant 2 | Conditions | Product Class | Application | Source(s) |

| 4-fluoro-3-methyl-acetophenone | Various Aromatic Aldehydes | Ethanol, aq. Potassium Hydroxide (B78521) (40%), Room Temp. | Chalcones | Bioactive Heterocycles, Dyes | rsc.orgnih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The traditional synthesis of 3'-Fluoro-4'-methylacetophenone often relies on classical methods such as the Friedel-Crafts acylation. While effective, these methods can present challenges related to catalyst waste, harsh reaction conditions, and limited substrate scope. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the application of visible-light photoredox catalysis . This approach offers a milder and more environmentally friendly alternative for the synthesis of fluorinated aromatic compounds. nih.govmdpi.comwhiterose.ac.ukresearchgate.net Photocatalytic methods can enable the use of a wider range of starting materials and may offer improved regioselectivity under ambient conditions. nih.gov Another area of exploration is the use of flow chemistry . Continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate easier scale-up of the synthesis.

Furthermore, the development of biocatalytic methods presents an attractive green alternative. nih.gov The use of enzymes could offer high selectivity and reduce the reliance on toxic reagents and solvents. nih.gov Research into identifying or engineering enzymes capable of catalyzing the acylation of fluorinated aromatic compounds could revolutionize the synthesis of this compound and its analogs.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Visible-Light Photoredox Catalysis | Milder reaction conditions, use of renewable energy, potential for novel transformations. | Catalyst stability and cost, scalability of photochemical reactions. |

| Flow Chemistry | Enhanced reaction control, improved safety, easier scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. | Enzyme stability, substrate scope limitations, cost of enzyme production. |

Exploration of New Biological Activities for Derivatives

A primary driver for the synthesis of this compound is its role as a precursor to a wide array of derivatives with potential biological activities. The presence of the fluorine atom and the methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives.